(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate
Brand Name:
Vulcanchem
CAS No.:
134167-07-0
VCID:
VC21291699
InChI:
InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1
SMILES:
CC(C)(C)OC(=O)NC(COC)C(=O)OC
Molecular Formula:
C10H19NO5
Molecular Weight:
233.26 g/mol
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate
CAS No.: 134167-07-0
Cat. No.: VC21291699
Molecular Formula: C10H19NO5
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134167-07-0 |
|---|---|
| Molecular Formula | C10H19NO5 |
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | methyl (2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 |
| Standard InChI Key | VKRNQTKSNGIWBV-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](COC)C(=O)OC |
| SMILES | CC(C)(C)OC(=O)NC(COC)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC(COC)C(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator